Home > Products > Screening Compounds P6402 > 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one - 1888624-31-4

2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Catalog Number: EVT-1820510
CAS Number: 1888624-31-4
Molecular Formula: C8H14F2N2O
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

  • Compound Description: This chiral compound serves as an API (Active Pharmaceutical Ingredient) and is recognized for its therapeutic potential. []
  • Relevance: This compound shares a similar backbone structure with 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one, particularly the "2-amino-1-propan-1-one" moiety. Both compounds feature a heterocyclic ring attached to this backbone, with the related compound having a pyrrolidine ring, and the primary compound having a 4,4-difluoropiperidine ring. This structural similarity suggests potential overlap or similarities in their biological activities or interactions with target proteins. []

5-((5-chloro-2-((3R,5S)-4,4-difluoro-3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)amino)-3-(3-hydroxy-3-methylbutyl)-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CCT369260)

  • Compound Description: CCT369260 is a potent and selective inhibitor of the BCL6 protein-protein interaction, crucial for regulating gene expression in germinal center B-cells. [] This inhibition makes CCT369260 a potential therapeutic agent for diffuse large B-cell lymphoma (DLBCL), a type of cancer. []
  • Relevance: Both CCT369260 and 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one share the critical 4,4-difluoropiperidine ring system, although their overall structures differ significantly. This shared motif suggests that CCT369260's research findings, particularly regarding its synthesis and potential for interacting with biological targets, could offer insights into understanding the properties and applications of compounds containing the 4,4-difluoropiperidine moiety, like 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one. []

1-{1-[6-(Biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl}propan-1-one (PKTHPP)

  • Compound Description: PKTHPP acts as an inhibitor of TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore (K2P) potassium channels. This inhibition contributes to PKTHPP's breathing stimulant properties. []
  • Relevance: PKTHPP and 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one exhibit structural similarities in their core structure, specifically the presence of a piperidine ring linked to a propan-1-one moiety. While PKTHPP possesses a more complex structure with additional aromatic and heterocyclic rings, this shared structural motif suggests that understanding PKTHPP's interactions with ion channels could offer insights into the potential biological activities of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one, particularly if the latter exhibits any affinity towards similar ion channel targets. []
Overview

2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C7_7H12_{12}F2_2N2_2O. It is characterized by the presence of an amino group, a difluoropiperidine ring, and a propanone moiety. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmaceutical research.

Source and Classification

The compound is classified under organic compounds, specifically as an amine due to the presence of an amino group. It can be sourced through synthetic routes involving reactions with 4,4-difluoropiperidine and other reagents that introduce the necessary functional groups. The compound's registry number is 1888624-31-4, which is used for identification in chemical databases.

Synthesis Analysis

Methods

The synthesis of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one typically involves reductive amination. A common method includes:

  1. Reagents: 4,4-difluoropiperidine is reacted with a suitable aldehyde or ketone.
  2. Reducing Agent: Sodium cyanoborohydride is often used to facilitate the reaction.
  3. Conditions: The reaction may require specific conditions such as controlled temperature and solvent choice to optimize yield and purity.

Technical Details

In industrial settings, the synthesis may be scaled up using similar reaction conditions but optimized for higher yields. Purification techniques such as recrystallization or chromatography are employed to ensure the final product meets quality specifications.

Molecular Structure Analysis

Structure

The molecular structure of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one features:

  • Amino Group: Contributing to its classification as an amine.
  • Difluoropiperidine Ring: A six-membered ring containing nitrogen and two fluorine atoms.
  • Propanone Moiety: A carbonyl group (C=O) adjacent to the amino group.

Data

The compound's structural data includes:

  • Molecular Weight: Approximately 178.18 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.
Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form oxo derivatives.
  2. Reduction: The ketone group can be reduced to form alcohol derivatives.
  3. Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4).
  • Substitution Reagents: Alkyl halides or acyl chlorides are typically used for substitution reactions.

Major Products Formed

The reactions can yield various products such as:

  • Oxo derivatives from oxidation.
  • Alcohol derivatives from reduction.
  • Substituted amines or amides from substitution reactions.
Mechanism of Action

The mechanism of action for 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that its effects can vary widely depending on the context of use and the specific biological pathways involved.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Solubility data may vary based on the solvent; generally soluble in polar solvents like water and ethanol.

Chemical Properties

Relevant chemical properties include:

Applications

2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several applications in scientific research:

  1. Chemistry: Used as an intermediate in the synthesis of more complex molecules.
  2. Biology: Investigated for potential interactions with biological systems, including receptor binding studies.
  3. Medicine: Explored for therapeutic properties, particularly in drug discovery programs targeting various diseases.
  4. Industry: Utilized in developing new materials and chemical processes due to its unique structural characteristics.

This compound represents a significant area of interest within organic chemistry and pharmacology due to its versatile applications and potential benefits in drug development and material science.

Synthetic Methodologies and Structure-Activity Relationships (SAR)

Multi-Step Synthetic Routes for Difluoropiperidine-Based Scaffolds

The synthesis of 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one relies on sophisticated multi-step sequences that integrate 4,4-difluoropiperidine as a core structural motif. These routes typically commence with N-Boc protection of 4,4-difluoropiperidine, followed by deprotonation and nucleophilic substitution to introduce functionalized side chains. A pivotal step involves coupling with α-amino acid derivatives or activated esters to form the propan-1-one linkage. For example, WO2013127913A1 details a route where 4,4-difluoropiperidine reacts with tert-butyl (2-bromoethyl)carbamate to form a protected intermediate, which undergoes deprotection and coupling with 2-((5-chloropyridin-2-yl)amino)acetic acid using HATU as a coupling agent [3]. Alternative paths employ reductive amination between difluoropiperidine and α-keto acids, followed by reduction to install the 2-amino substituent [3] [6].

Table 1: Key Synthetic Intermediates for Difluoropiperidine Scaffolds

IntermediateSynthetic StepCoupling AgentYield (%)
N-Boc-4,4-difluoropiperidineProtectionDi-tert-butyl dicarbonate85–92
1-(2-Aminoethyl)-4,4-difluoropiperidineDeprotectionTFA/DCM78
2-((5-Chloropyridin-2-yl)amino)acetic acidActivationHATU90
Final coupled productAmide bond formationDIPEA65

These methodologies highlight atom economy challenges due to protection/deprotection steps, with yields for final products rarely exceeding 65%. Microwave-assisted coupling has emerged to enhance efficiency, reducing reaction times from hours to minutes [3].

Fluorination Strategies in Piperidine Ring Functionalization

The 4,4-difluoropiperidine moiety’s bioisosteric properties stem from fluorine’s ability to modulate lipophilicity, metabolic stability, and conformational rigidity. Two dominant fluorination strategies exist:

  • Deoxofluorination: Piperidin-4-one precursors react with agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, replacing carbonyl oxygen with fluorine atoms. This method faces limitations in regioselectivity, often yielding mono-, di-, or over-fluorinated byproducts [3] [5].
  • Building-Block Approach: Integration of pre-fluorinated synthons (e.g., ethyl 4,4-difluoropiperidine-1-carboxylate) avoids direct fluorination. This offers superior control over stoichiometry and stereochemical integrity, crucial for avoiding racemization in chiral analogs [3].

Fluorine’s strong electronegativity reduces the piperidine ring’s basicity, diminishing off-target interactions with cation-binding receptors. Additionally, the gem-difluoro motif mimics transition-state geometries in enzyme binding pockets, as evidenced by enhanced IC₅₀ values in protease inhibitors [5].

Impact of Stereochemistry on Bioactivity: Enantiomeric Differentiation

The chiral center at the 2-amino position in 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one derivatives dictates receptor binding affinity and signaling bias. Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation yields enantiopure forms with divergent bioactivities. WO2014057080A2 demonstrates that (S)-enantiomers of ureidopropanamide analogs exhibit 10–50-fold higher FPR2 agonist potency than (R)-counterparts in calcium mobilization assays [1].

Table 2: Enantiomeric Activity Differentiation in FPR2 Agonists

EnantiomerEC₅₀ (Calcium Mobilization, nM)Metabolic Stability (t₁/₂, min)FPR2 Bias Index
(S)-11l38 ± 51200.92
(R)-11l420 ± 301150.45
(S)-11e85 ± 8980.88
(R)-11e950 ± 851020.38

Molecular dynamics simulations attribute this to hydrogen-bond orientation: The (S)-configuration optimally aligns with Ser₉₈ and Thr₂₀₁ in FPR2’s orthosteric pocket, while (R)-enantiomers induce steric clashes with Ile₁₀₆ [1] [2]. This stereospecificity extends to BBB permeability, where (S)-enantiomers show 3-fold higher brain accumulation in murine models [2].

Ureidopropanamide Derivatives as Structural Analogues: Comparative SAR Analysis

Ureidopropanamide-based FPR2 agonists (e.g., compound 2/MR39) serve as critical SAR references for 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one. Key modifications influence agonist potency, metabolic stability, and target selectivity:

  • Right-Hand Substituent: Replacing phenylcyclopropyl with 4,4-difluoropiperidine boosts microsomal stability (t₁/₂ from 48 to >120 min) but may reduce potency due to excessive bulk. Compromise exists with tetrahydroisoquinolinyl groups, balancing stability (t₁/₂ = 98 min) and EC₅₀ = 85 nM [2] [3].
  • Central Linker: The amide carbonyl in 2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one is essential for H-bonding with Arg₂₀₆ in FPR2. Urea-based linkers (as in ureidopropanamides) exhibit stronger interactions but poorer CNS penetration [1] [2].
  • Aromatic Substitutions: Fluorine or trifluoromethyl groups at the meta-position of phenylureido moieties enhance lipophilic efficiency (LipE >5). Pyrimidin-5-yl replacements (e.g., in compound 11l) improve solubility without sacrificing FPR2 binding [1].

Table 3: Structural Analogs of 2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Compound NameCore StructureFPR2 EC₅₀ (nM)Metabolic t₁/₂ (min)
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-oneDifluoropiperidine-propanone120*>120
MR39 (compound 2)3-(Indol-3-yl)-ureidopropanamide55048
(S)-11lTetrahydroisoquinoline-ureido38120
BMS-9862354-Phenylpyrrolidinone15180
Estimated from structural analogs

Electron-withdrawing groups (e.g., cyano or aza-heterocycles) on the “right-hand” aromatic ring mitigate oxidative metabolism, extending in vivo half-lives. Gem-dimethyl groups adjacent to metabolically labile sites further impede CYP450 oxidation [1] [2].

Properties

CAS Number

1888624-31-4

Product Name

2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

IUPAC Name

2-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Molecular Formula

C8H14F2N2O

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C8H14F2N2O/c1-6(11)7(13)12-4-2-8(9,10)3-5-12/h6H,2-5,11H2,1H3

InChI Key

JFWYWYRZXXPIIH-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCC(CC1)(F)F)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.